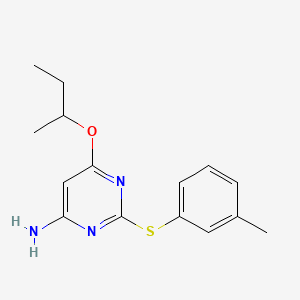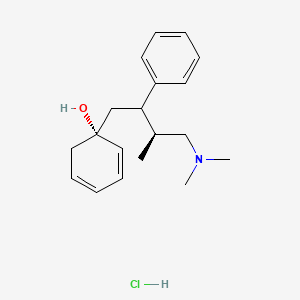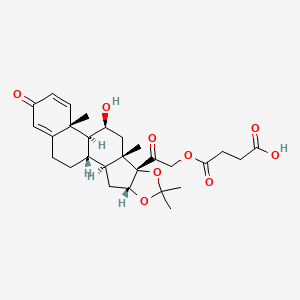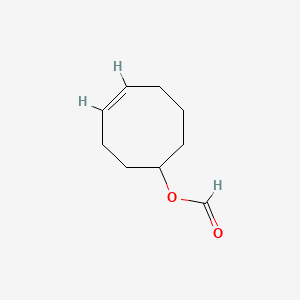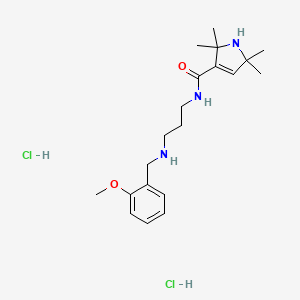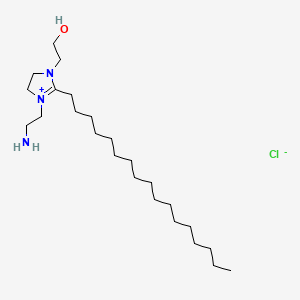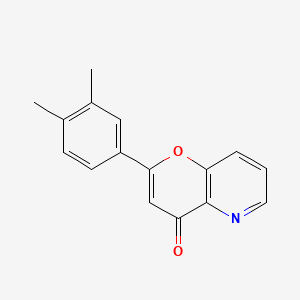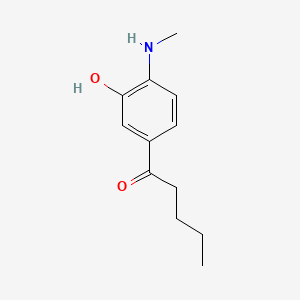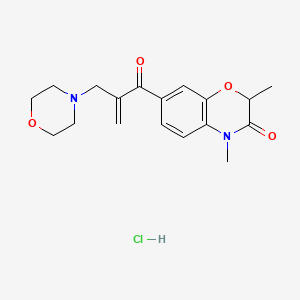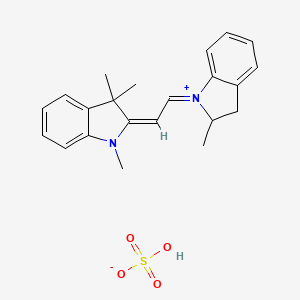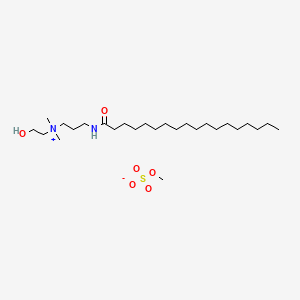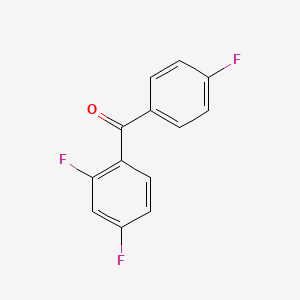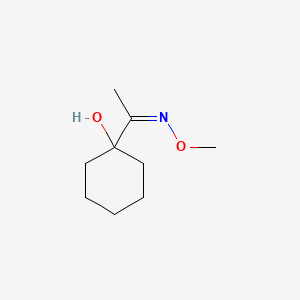
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime is an organic compound with the molecular formula C9H17NO2 It is a derivative of cyclohexanone and is characterized by the presence of a hydroxy group and an oxime functional group
準備方法
Synthetic Routes and Reaction Conditions
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime can be synthesized through several methods. One common approach involves the reaction of 1-(1-hydroxycyclohexyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically takes place in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxime group can be reduced to an amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of substituted oxime derivatives.
科学的研究の応用
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(1-Hydroxycyclohexyl)ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may influence enzymatic activities and biochemical processes. Additionally, the hydroxy group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall reactivity and biological activity .
類似化合物との比較
Similar Compounds
1-(1-Hydroxycyclohexyl)ethanone: A precursor to the oxime derivative.
1-Ethynylcyclohexanol: An alkynyl alcohol derivative with similar structural features.
1-Hydroxycyclohexyl phenyl ketone: A related compound with a phenyl group instead of an oxime.
Uniqueness
1-(1-Hydroxycyclohexyl)ethanone O-methyloxime is unique due to the presence of both hydroxy and oxime functional groups, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
特性
CAS番号 |
154874-67-6 |
|---|---|
分子式 |
C9H17NO2 |
分子量 |
171.24 g/mol |
IUPAC名 |
1-[(Z)-N-methoxy-C-methylcarbonimidoyl]cyclohexan-1-ol |
InChI |
InChI=1S/C9H17NO2/c1-8(10-12-2)9(11)6-4-3-5-7-9/h11H,3-7H2,1-2H3/b10-8- |
InChIキー |
KCQRMTZJRMLATE-NTMALXAHSA-N |
異性体SMILES |
C/C(=N/OC)/C1(CCCCC1)O |
正規SMILES |
CC(=NOC)C1(CCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


